Quinovin

説明

Quinovin is a bitter crystalline glycoside found especially in cinchona . It belongs to the class of organic compounds known as quinolines, which are characterized by a double-ring structure composed of a benzene and a pyridine ring fused at two adjacent carbon atoms .

Synthesis Analysis

The synthesis of quinoline and its derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .

Molecular Structure Analysis

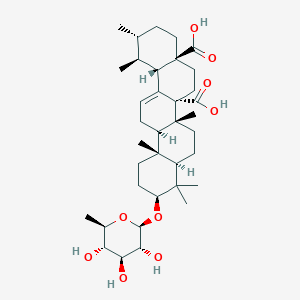

Quinovin has a molecular formula of C36H56O9 . The structure of quinoline, a family member of Quinovin, is composed of a benzene ring and a pyridine ring fused at two adjacent carbon atoms .

Chemical Reactions Analysis

Chemical reactions involving quinoline derivatives have been studied extensively . These reactions often involve changes in the state of matter of β-keto acids esters, which then react with aromatic amines .

科学的研究の応用

Medicinal Chemistry Research

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .

Antimalarial Applications

Compounds that contain a quinoline core template show a wide range of therapeutic properties including anti-malarial . Quinoline is used in the synthesis of many anti-malarial drugs such as chloroquine, pyrimethamine, and mefloquine .

Antitumor Applications

Quinoline derivatives display excellent antitumor activities , making them important drug intermediates.

Antimicrobial Applications

Quinoline derivatives also exhibit antimicrobial activities , which render them significant in the development of new antimicrobial drugs.

Antifungal Applications

Quinoline derivatives have been found to possess antifungal properties , contributing to the field of antifungal drug development.

Anti-inflammatory Applications

Quinoline derivatives are known for their anti-inflammatory activities , which makes them valuable in the research and development of anti-inflammatory drugs.

Anti-platelet Aggregation

Quinoline derivatives have shown anti-platelet aggregation activities , which could be beneficial in the treatment of diseases related to blood clotting.

Light Harvesting in Photovoltaic Cells

Quinoline motifs are used in the synthesis of electron-deficient units, such as pyridine, pyrimidine, benzotriazole, thiazole, or quinoxaline moieties, which are used to improve light harvesting in photovoltaic cells .

作用機序

Target of Action

Quinovin, also known as Chinovin, is a glucoside isolated from the bark of Cortex chinae and Mitragyna stipulosa . It is a mixture of three glycosides: 60% A (Quinovic acid b-D-quinovoside), 5% B (Cincholic acid b-D-quinovoside), and 30% C (Quinovic acid b-D-glucoside) . The primary target of Quinovin is phosphodiesterase 1 (PDE1) from snake venom . PDE1 plays a crucial role in regulating levels of intracellular cyclic nucleotides, which are key mediators of signal transduction in cells.

Mode of Action

Quinovin inhibits PDE1 in submillimolar concentrations . By inhibiting PDE1, Quinovin prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This can result in altered signal transduction within the cell, potentially affecting a variety of cellular processes.

Biochemical Pathways

These pathways play roles in a variety of cellular processes, including inflammation, smooth muscle contraction, cardiac function, and neurotransmission .

Pharmacokinetics

Like other quinolones, it is expected to have good bioavailability and to be metabolized in the liver

Result of Action

For example, it may affect smooth muscle relaxation, inflammation, and neurotransmission

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of many drugs

Safety and Hazards

特性

IUPAC Name |

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O9/c1-18-10-15-35(30(40)41)16-17-36(31(42)43)21(25(35)19(18)2)8-9-23-33(6)13-12-24(32(4,5)22(33)11-14-34(23,36)7)45-29-28(39)27(38)26(37)20(3)44-29/h8,18-20,22-29,37-39H,9-17H2,1-7H3,(H,40,41)(H,42,43)/t18-,19+,20-,22+,23-,24+,25+,26-,27+,28-,29+,33+,34-,35+,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOQHFWXBKTHST-DLCGLXBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinovin | |

CAS RN |

107870-05-3 | |

| Record name | Quinovin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107870053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUINOVIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5655DJH94B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

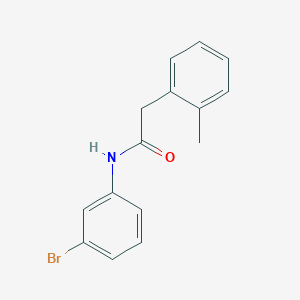

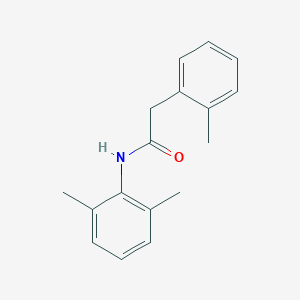

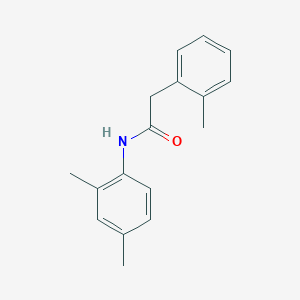

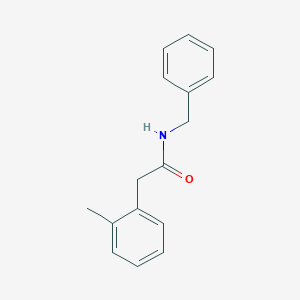

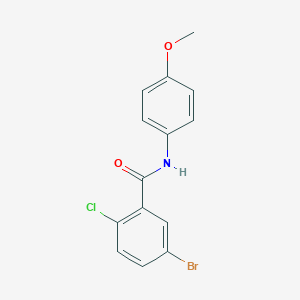

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B240027.png)

![Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B240050.png)

![N-[2-methyl-5-(propionylamino)phenyl]propanamide](/img/structure/B240067.png)